四硫代硫酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

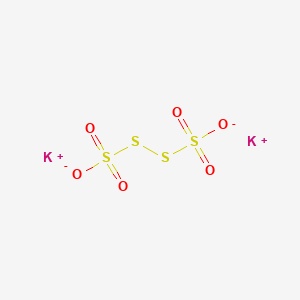

Potassium tetrathionate is a potassium salt of tetrathionic acid, typically found as a white or off-white crystalline solid. It is soluble in water and has the chemical formula K₂S₄O₆. This compound is widely used in various fields, including microbiology, chemistry, and material science, due to its unique properties as an oxidizing and reducing agent .

科学研究应用

Potassium tetrathionate has numerous applications in scientific research:

Chemistry: It is used as an oxidizing and reducing agent in various chemical reactions. It is also employed in analytical methods, such as the iodometric determination of iodine.

Biology: Potassium tetrathionate is used in studies of sulfur metabolism in microorganisms. It is a key component in tetrathionate broth, which is used for the selective enrichment of Salmonella species.

Medicine: While not directly used in medicine, its role in microbiological media indirectly supports medical research and diagnostics.

Industry: It is used in the synthesis of sulfur-containing materials, corrosion studies of metals, and as a precursor for electroless gold plating solutions used in printed circuit boards

作用机制

Target of Action

Potassium tetrathionate primarily targets cysteine residues in cell nuclei . It forms disulfide bonds with these residues, which play a crucial role in maintaining the structural integrity of proteins .

Mode of Action

The compound interacts with its targets by forming disulfide bonds with cysteine residues in the cell nuclei . This interaction results in changes to the protein structure, potentially affecting its function . Additionally, potassium tetrathionate has shown to have guanine nucleotide-binding properties and can inhibit copper chloride, sodium salts, and redox potentials .

Biochemical Pathways

It is known that the compound can serve as an energy source for certain microorganisms, such as acidithiobacillus caldus . This suggests that it may play a role in energy metabolism pathways within these organisms .

Result of Action

The molecular and cellular effects of potassium tetrathionate’s action are largely dependent on its interaction with cysteine residues. By forming disulfide bonds, it can induce changes in protein structure and function . .

Action Environment

The action, efficacy, and stability of potassium tetrathionate can be influenced by various environmental factors. For instance, it is used as an additive in the electroplating of Cu-Sn alloy, suggesting that its action can be influenced by the presence of certain metals . , indicating that its action and stability may be affected by pH levels.

生化分析

Biochemical Properties

Potassium tetrathionate plays a significant role in biochemical reactions. It is used in the preparation of tetrathionate hydrolase assay from Acidithiobacillus caldus, where it acts as an energy source

Cellular Effects

It is known that potassium ions are essential for various cellular processes, including enzyme activation, protein synthesis, photosynthesis, osmotic pressure, and cell extension

Molecular Mechanism

It is known that potassium ions play a crucial role in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission, muscle contraction, and heart function

Temporal Effects in Laboratory Settings

It is known that potassium ions are essential for various cellular processes, and any imbalance can lead to cellular dysfunction

Dosage Effects in Animal Models

It is known that potassium ions play a crucial role in various physiological processes in animals, and any imbalance can lead to health issues

Metabolic Pathways

Potassium ions are known to be involved in various metabolic processes, including the regulation of fluid balance, nerve signals, and muscle contractions

Transport and Distribution

Potassium ions are known to be transported across cell membranes via various channels and transporters

Subcellular Localization

Potassium ions are known to be essential for various cellular processes, and their distribution within cells is tightly regulated

准备方法

Synthetic Routes and Reaction Conditions: Potassium tetrathionate can be synthesized through the reaction of potassium thiosulfate with iodine in an aqueous solution. The reaction proceeds as follows:

2K2S2O3+I2→K2S4O6+2KI

This reaction involves the oxidation of thiosulfate to tetrathionate by iodine.

Industrial Production Methods: In industrial settings, potassium tetrathionate is produced by carefully controlling the reaction conditions to ensure high purity and yield. The process typically involves dissolving potassium thiosulfate in water, followed by the gradual addition of iodine while maintaining the solution at a controlled temperature. The resulting potassium tetrathionate is then purified through crystallization and filtration .

Types of Reactions:

Oxidation: Potassium tetrathionate acts as an oxidizing agent in various chemical reactions. It can oxidize thiosulfate to tetrathionate.

Reduction: It can also be reduced to thiosulfate in the presence of reducing agents.

Substitution: Potassium tetrathionate can undergo substitution reactions with other compounds, forming different sulfur-containing products.

Common Reagents and Conditions:

Oxidation: Iodine is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium thiosulfate can be used.

Substitution: Various nucleophiles can be employed depending on the desired product.

Major Products Formed:

Oxidation: Tetrathionate is formed from thiosulfate.

Reduction: Thiosulfate is formed from tetrathionate.

Substitution: Various sulfur-containing compounds are formed depending on the nucleophile used.

相似化合物的比较

Sodium tetrathionate: Similar in structure and properties but uses sodium instead of potassium.

Potassium thiosulfate: A related compound that can be oxidized to form potassium tetrathionate.

Sodium thiosulfate: Similar to potassium thiosulfate but uses sodium instead of potassium.

Uniqueness: Potassium tetrathionate is unique due to its dual role as both an oxidizing and reducing agent. This versatility allows it to participate in a wide range of chemical reactions, making it valuable in research and industrial applications. Its specific use in microbiological media for the selective enrichment of Salmonella species also sets it apart from other similar compounds .

属性

CAS 编号 |

13932-13-3 |

|---|---|

分子式 |

H2KO6S4 |

分子量 |

265.4 g/mol |

InChI |

InChI=1S/K.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6) |

InChI 键 |

WLCXUVHORWQORH-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[K+].[K+] |

规范 SMILES |

OS(=O)(=O)SSS(=O)(=O)O.[K] |

Key on ui other cas no. |

13932-13-3 |

Pictograms |

Irritant |

相关CAS编号 |

13760-29-7 (Parent) |

同义词 |

Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。